molecular formula C8H10N6 B1491671 7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-21-0

7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491671
CAS RN: 2098026-21-0
M. Wt: 190.21 g/mol
InChI Key: ZXRRCOAPYNDAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazoles, including “7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods . One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from pyrazoles using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives, including “7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole”, can undergo a variety of chemical reactions . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Green Chemistry Synthesis

7-(Azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole: plays a significant role in the green synthesis of pyrazoles. This approach emphasizes environmentally friendly methods, such as water-based synthesis, which minimizes the use of harmful solvents and promotes sustainable chemical practices .

Heterocyclic Chemistry

The compound is a valuable precursor in the synthesis of various heterocyclic structures. Its versatility allows chemists to create structurally diverse pyrazole derivatives, which are crucial in developing new materials and pharmaceuticals .

Biological Activity

Pyrazole derivatives, including 7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole , have been studied for their biological activities. They are used in the design of compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents .

Photophysical Properties

These compounds exhibit unique photophysical properties, making them suitable for applications in optoelectronics and as fluorescent probes in biological imaging .

Environmental Monitoring

Pyrazole-based metal-organic frameworks (MOFs) derived from this compound have been reported for use in environmental monitoring. They can detect and quantify pollutants, contributing to the protection of public health and the environment .

Sensing and Detection

The compound’s derivatives have been utilized in the development of sensors for the detection of metal ions like Hg2+, Zn2+, and Fe3+. These sensors are highly selective and sensitive, offering valuable tools for chemical analysis and safety monitoring .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-(azidomethyl)-1,6-dimethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-6-7(5-10-12-9)8-13(2)3-4-14(8)11-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRRCOAPYNDAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.